molecular formula C16H16N2O B2800064 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole CAS No. 312748-38-2

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole

Cat. No.: B2800064
CAS No.: 312748-38-2
M. Wt: 252.317
InChI Key: DDQKTTYHFWYIDN-UHFFFAOYSA-N
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Description

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by a benzimidazole core, which is a fusion of benzene and imidazole rings, with a methyl group at the first position and an o-tolyloxymethyl group at the second position. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol .

Preparation Methods

The synthesis of 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and an appropriate aldehyde or ketone.

    Cyclization: The o-phenylenediamine undergoes cyclization with the aldehyde or ketone to form the benzimidazole core.

    Substitution: The methyl group is introduced at the first position, and the o-tolyloxymethyl group is introduced at the second position through substitution reactions.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxymethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-2-o-tolyloxymethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Similar in structure but lacks the o-tolyloxymethyl group.

    5,6-Dimethylbenzimidazole: Contains additional methyl groups at the 5th and 6th positions.

    Benzimidazole: The parent compound without any substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-7-3-6-10-15(12)19-11-16-17-13-8-4-5-9-14(13)18(16)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQKTTYHFWYIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322764
Record name 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312748-38-2
Record name 1-methyl-2-[(2-methylphenoxy)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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